5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Lipophilicity Lead optimization ADME prediction

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6104-35-4) is a fully synthetic, small-molecule 1,2,4-oxadiazole derivative (MW 344.8 g/mol, C₁₈H₁₇ClN₂O₃). The 1,2,4-oxadiazole heterocycle is a recognized metabolically stable bioisostere for ester and amide functionalities, frequently incorporated in medicinal chemistry programs to improve pharmacokinetic profiles.

Molecular Formula C18H17ClN2O3
Molecular Weight 344.8 g/mol
CAS No. 6104-35-4
Cat. No. B5005425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
CAS6104-35-4
Molecular FormulaC18H17ClN2O3
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H17ClN2O3/c1-11-8-15(9-12(2)17(11)19)23-10-16-20-18(21-24-16)13-4-6-14(22-3)7-5-13/h4-9H,10H2,1-3H3
InChIKeyMQRWBGKWZXVINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6104-35-4): Baseline Identity and Scaffold Context for Procurement Decisions


5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6104-35-4) is a fully synthetic, small-molecule 1,2,4-oxadiazole derivative (MW 344.8 g/mol, C₁₈H₁₇ClN₂O₃) . The 1,2,4-oxadiazole heterocycle is a recognized metabolically stable bioisostere for ester and amide functionalities, frequently incorporated in medicinal chemistry programs to improve pharmacokinetic profiles . This specific compound bears a 4-chloro-3,5-dimethylphenoxy methyl substituent at the oxadiazole 5-position and a 4-methoxyphenyl group at the 3-position—a unique substitution pattern that distinguishes it from other 3,5-diaryl-1,2,4-oxadiazoles commonly explored as apoptosis inducers, antibacterials, or kinase inhibitors . Direct primary literature on this compound is sparse; however, its structural features and the extensive class-level data on 1,2,4-oxadiazoles provide a basis for its selection in focused screening campaigns and structure-activity relationship (SAR) expansion libraries.

Why Generic 1,2,4-Oxadiazole Substitution Is Not Advisable for CAS 6104-35-4


Within the 1,2,4-oxadiazole chemical space, even subtle changes in the phenoxy substitution pattern can produce substantial shifts in lipophilicity, target engagement, and metabolic stability—making indiscriminate analog substitution a high-risk procurement strategy . For CAS 6104-35-4, the presence of the 4-chloro-3,5-dimethyl substitution on the phenoxy ring is structurally distinct from the more common 4-chloro-3-methyl (mono-methyl) or unsubstituted phenoxy analogs. Calculated LogP data from the Hit2Lead screening collection demonstrates that the 3,5-dimethylphenoxy analog (LogP ≈ 4.28) and the 3,4-dimethylphenoxy analog (LogP ≈ 4.26) diverge measurably from the des-methyl phenoxy analog (LogP ≈ 3.28), with the additional methyl groups increasing lipophilicity by roughly one log unit . Furthermore, the closest comparator with published bioactivity—the 3-methyl (mono-methyl) analog (WAY-311499, CAS 421584-03-4)—exhibits an IC₅₀ of 5.14 µM against the human Neuropeptide Y receptor type 1 (NPY1R) ; the additional methyl group in CAS 6104-35-4 creates steric and electronic differences that are expected to modulate both binding affinity and off-target profiles. Class-level matched-pair analyses from the AstraZeneca compound collection confirm that 1,2,4-oxadiazole regioisomers exhibit an order of magnitude higher lipophilicity and distinct hERG inhibition profiles compared to their 1,3,4-oxadiazole counterparts ; thus, neither regioisomeric nor close-analog interchange can be assumed without experimental validation.

Quantitative Differentiation Evidence for 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6104-35-4)


Structural Differentiation via 3,5-Dimethyl-4-Chloro Phenoxy Substitution: Impact on Calculated Lipophilicity vs. Des-Methyl and Des-Chloro Analogs

The 4-chloro-3,5-dimethylphenoxy substitution pattern on CAS 6104-35-4 introduces a unique combination of electron-withdrawing (chloro) and steric (dimethyl) features not present in the closest purchasable analogs. Calculated LogP data from the ChemBridge Hit2Lead collection demonstrates that the 3,5-dimethylphenoxy analog (lacking chlorine; C₁₈H₁₈N₂O₃, MW 310) exhibits LogP = 4.28, while the 3,4-dimethylphenoxy analog exhibits LogP = 4.26, and the unsubstituted phenoxy analog (C₁₆H₁₄N₂O₃, MW 282) exhibits LogP = 3.28 . The chlorine atom in CAS 6104-35-4 is expected to further modulate both lipophilicity and hydrogen-bond acceptor capacity relative to these analogs. These LogP differences of approximately one log unit between substituted and unsubstituted phenoxy analogs translate to a roughly 10-fold difference in partition coefficients, which has direct consequences for membrane permeability, plasma protein binding, and in vivo distribution .

Lipophilicity Lead optimization ADME prediction Oxadiazole SAR

NPY1R Binding Affinity of the Closest Structural Analog: Baseline for SAR Triangulation Against CAS 6104-35-4

The 3-methyl analog of CAS 6104-35-4 (WAY-311499, CAS 421584-03-4; differing by one missing methyl group on the phenoxy ring) was evaluated in a high-throughput screening campaign at The Scripps Research Institute Molecular Screening Center and demonstrated an IC₅₀ of 5.14E+3 nM (5.14 µM) against the human Neuropeptide Y receptor type 1 (NPY1R), as curated in BindingDB (BDBM42481) and PubChem BioAssay AID 1279 . For context, a structurally unrelated NPY1R antagonist (CHEMBL2397294) tested in a comparable radioligand displacement assay format ([¹²⁵I]PYY displacement in SK-N-MC cells) exhibited an IC₅₀ of 4.38E+3 nM (4.38 µM), indicating that the 3-methyl analog sits in a similar affinity range to other screening hits for this target . The additional methyl group in CAS 6104-35-4 introduces increased steric bulk adjacent to the chlorine atom, which may enhance or diminish NPY1R affinity depending on the binding pocket tolerance—but the 3-methyl analog data provides the most directly relevant quantitative benchmark available .

Neuropeptide Y receptor GPCR screening Binding affinity HTS hit characterization

Class-Level Bioisostere Advantage: 1,2,4-Oxadiazole Scaffold Demonstrates 25% Improved Human Plasma Stability Over Ester Parent Compound

The 1,2,4-oxadiazole ring is a validated bioisostere for metabolically labile ester and amide functionalities. In a direct head-to-head study, the 1,2,4-oxadiazole-containing bioisostere OB-CAPE (5) was compared with its ester parent compound CAPE (1) for stability in human plasma. OB-CAPE (5) was 25% more stable than CAPE (1), while retaining comparable anticancer activity (IC₅₀ = 0.93 µM vs. 1.0 µM in a 5-lipoxygenase inhibition assay) and antioxidant capacity (IC₅₀ = 1.2 µM vs. 1.1 µM) . In a separate study on alkenyldiarylmethane (ADAM) non-nucleoside reverse transcriptase inhibitors, replacement of the ester moiety with a 1,2,4-oxadiazole system resulted in a dramatic increase in rat plasma half-life to t₁/₂ = 61 hours, compared to rapid ester hydrolysis observed with the parent compounds . These data, while not measured on CAS 6104-35-4 itself, establish the class-level stability advantage conferred by the 1,2,4-oxadiazole core—an advantage that applies to any compound incorporating this heterocycle in lieu of an ester or amide linker .

Metabolic stability Bioisostere Plasma half-life Ester replacement Prodrug design

Regioisomer Selectivity: 1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Matched Pairs Show Order-of-Magnitude Differences in Lipophilicity and hERG Liability

A systematic matched molecular pair analysis of 1,2,4- and 1,3,4-oxadiazole isomers within the AstraZeneca compound collection revealed that, in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (log D) compared to its 1,2,4 counterpart . Significant differences were also observed in metabolic stability, aqueous solubility, and—critically—hERG channel inhibition, all favoring the 1,3,4-oxadiazole isomer. These property differences are rationalized by the intrinsically different charge distributions and dipole moments of the two regioisomers, with 1,3,4-oxadiazoles acting as stronger hydrogen-bond acceptors . In a separate study on 1,2,4-oxadiazole mGlu₄ PAM derivatives, none of the tested 1,2,4-oxadiazole compounds showed activity at the hERG channel, indicating that the 1,2,4-oxadiazole scaffold can be compatible with cardiac safety requirements when appropriately substituted . For procurement, this means that CAS 6104-35-4, as a 1,2,4-oxadiazole, inherently carries a higher-lipophilicity, distinct hERG profile compared to a hypothetical 1,3,4-oxadiazole regioisomer—information critical for library design and lead optimization prioritization.

Regioisomer comparison Lipophilicity hERG liability Matched molecular pair analysis ADME optimization

3,5-Diaryl-1,2,4-oxadiazole Class Displays Tumor-Selective Apoptosis Induction: Pharmacophore Context for CAS 6104-35-4 Positioning

The 3,5-diaryl-1,2,4-oxadiazole scaffold has been established as a privileged chemotype for tumor-selective apoptosis induction. In a landmark chemical genetics study, 3,5-diaryl-1,2,4-oxadiazoles were identified as a novel series of apoptosis inducers with activity against MCF-7 breast carcinoma cells, and mechanism-of-action studies revealed involvement of the mitochondrial apoptosis pathway . More recently, 3,5-disubstituted-1,2,4-oxadiazolyl benzamides demonstrated IC₅₀ values as low as 6.02 µM against MCF-7 cells—superior to the clinical comparator tamoxifen (IC₅₀ = 11.92 µM) . Additionally, 3,5-diaryl-1,2,4-oxadiazole derivatives with nitro substitution showed antibacterial activity with MIC = 60 µM against E. coli . CAS 6104-35-4, bearing the 3-(4-methoxyphenyl)-5-(phenoxymethyl) substitution pattern characteristic of bioactive 3,5-diaryl-1,2,4-oxadiazoles and incorporating a unique chloro-dimethylphenoxy motif, occupies a distinct and underexplored region of this validated pharmacophore space.

Apoptosis induction Anticancer screening Tumor selectivity Chemical genetics Phenotypic assay

Recommended Application Scenarios for 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS 6104-35-4)


GPCR Screening Library Expansion Targeting Neuropeptide Y Receptor Family (NPY1R, NPY2R, NPY5R)

Based on the IC₅₀ = 5.14 µM data for the closest analog (WAY-311499) against human NPY1R and the presence of multiple NPY1R-active chemotypes within the 1,2,4-oxadiazole class, CAS 6104-35-4 is well-suited as a structurally novel entry in GPCR-focused screening libraries. Its 3,5-dimethyl-4-chloro substitution pattern differentiates it from existing NPY1R screening hits and may confer selectivity advantages across NPY receptor subtypes. This compound can serve as a starting point for SAR expansion around the phenoxy substitution vector in NPY receptor antagonist programs targeting obesity, anxiety, or metabolic disorders.

Diversity-Oriented Synthesis and Phenotypic Screening for Apoptosis Induction in Solid Tumor Cell Lines

The 3,5-diaryl-1,2,4-oxadiazole scaffold has demonstrated tumor-selective apoptosis induction in MCF-7 breast cancer cells, with optimized derivatives achieving IC₅₀ values superior to tamoxifen (6.02 µM vs. 11.92 µM) . The unique chloro-dimethylphenoxy substitution of CAS 6104-35-4 occupies an unexplored region of this pharmacophore, making it a valuable addition to diversity sets for phenotypic screening in breast, colon, and lung cancer cell line panels. Its 1,2,4-oxadiazole core further provides inherent metabolic stability advantages over ester-containing comparator compounds , supporting longer-duration cell-based assay formats.

Antimicrobial Discovery Programs Seeking Gram-Negative Activity with Non-β-Lactam Mechanisms

The 1,2,4-oxadiazole class has produced antibacterial agents active against both methicillin-susceptible and methicillin-resistant Staphylococcus aureus, as well as Gram-negative pathogens . The 3,5-diaryl-1,2,4-oxadiazole subclass has demonstrated MIC values of 60 µM against E. coli . Given the structural novelty of the 4-chloro-3,5-dimethylphenoxy motif—which is absent from reported antibacterial oxadiazoles—CAS 6104-35-4 represents a probe compound for evaluating whether this substitution pattern enhances Gram-negative permeability or alters the antibacterial spectrum relative to established oxadiazole antibiotics.

Metabolic Stability-Driven Lead Optimization: Bioisostere Replacement of Ester-Containing Lead Series

For medicinal chemistry teams seeking to replace metabolically labile ester or amide moieties in an existing lead series, CAS 6104-35-4 offers the 1,2,4-oxadiazole core with documented plasma stability advantages (+25% stability vs. ester parent compounds; t₁/₂ extension to >60 hours) . The compound can serve as a scaffold-hopping template: the 4-methoxyphenyl and 4-chloro-3,5-dimethylphenoxy groups provide synthetic handles for further derivatization, while the calculated LogP in the 4.0–4.5 range (estimated from analog data) offers a lipophilicity starting point suitable for optimization toward oral bioavailability. Procurement of this compound enables rapid proof-of-concept testing of the oxadiazole bioisostere strategy without the need for de novo synthesis.

Quote Request

Request a Quote for 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.